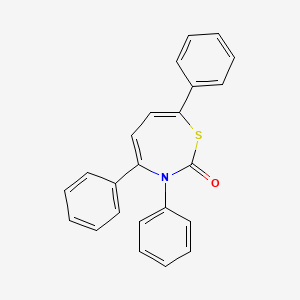

3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one

Description

Contextual Significance of the 1,3-Thiazepinone Scaffold

The 1,3-thiazepinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has driven extensive research into the synthesis and derivatization of these compounds. Thiazepine derivatives have been investigated for a wide range of biological activities, including as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The incorporation of the sulfur and nitrogen heteroatoms, along with the carbonyl group in the 1,3-thiazepin-2-one core, provides multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules.

Historical Overview of Thiazepine Ring Systems in Chemical Research

The exploration of thiazepine chemistry dates back to the mid-20th century, with early research focusing on the synthesis of benzothiazepine (B8601423) derivatives. These fused-ring systems, most notably diltiazem, emerged as important cardiovascular drugs, solidifying the therapeutic potential of the thiazepine core. The synthesis of monocyclic thiazepines, such as the 1,3-thiazepine (B12646109) ring system, presented greater synthetic challenges due to the increased conformational flexibility of the seven-membered ring, which can make ring-closure reactions entropically unfavorable.

Early synthetic methods often involved multi-step sequences with modest yields. However, the development of new synthetic methodologies, including transition-metal-catalyzed reactions and multi-component reactions, has significantly advanced the accessibility of diverse thiazepine derivatives. The synthesis of 1,3-thiazines, six-membered rings containing nitrogen and sulfur, often serves as a precursor or a comparative system for understanding the formation of their seven-membered thiazepine counterparts. A common synthetic strategy involves the reaction of chalcones (α,β-unsaturated ketones) with thiourea (B124793) in the presence of a base. thepharmajournal.com

Rationale for Investigating 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one

The specific structural attributes of this compound provide a compelling rationale for its focused investigation. The presence and positioning of the three phenyl groups are key to its uniqueness and the potential for novel discoveries.

The triphenyl substitution pattern on the 1,3-thiazepin-2(3H)-one core presents significant steric hindrance, which poses a considerable challenge for its synthesis. A plausible, though unconfirmed in the literature for this specific molecule, synthetic approach would involve the condensation of a correspondingly substituted chalcone (B49325), namely 1,2,4-triphenylbut-2-en-1-one, with a suitable thiourea derivative.

Hypothetical Synthetic Precursor Data

| Precursor Name | Molecular Formula | Key Structural Features |

| 1,2,4-Triphenylbut-2-en-1-one | C22H18O | α,β-unsaturated ketone with phenyl groups at C1, C2, and C4. |

| Phenylthiourea | C7H8N2S | A thiourea derivative with a phenyl substituent on one of the nitrogen atoms. |

The steric bulk of the phenyl groups would likely necessitate optimized reaction conditions, potentially including high temperatures, microwave irradiation, or the use of specialized catalysts to facilitate the cyclization reaction and overcome the high activation energy barrier. The resulting this compound would be expected to adopt a specific, and likely rigid, three-dimensional conformation due to the steric interactions between the phenyl rings. This fixed conformation could be of significant interest for applications in materials science and as a scaffold in rational drug design.

The reactivity of the this compound is anticipated to be influenced by both the inherent properties of the 1,3-thiazepinone ring and the electronic effects of the three phenyl substituents. The lactam functionality within the ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The double bond within the thiazepine ring offers a site for various addition reactions, such as hydrogenation or halogenation, although the steric hindrance from the adjacent phenyl groups might modulate its reactivity.

Furthermore, the phenyl rings themselves could undergo electrophilic substitution reactions, allowing for further functionalization of the molecule. The unique electronic environment created by the interplay of the thiazepine ring and the multiple phenyl groups could also lead to unexpected rearrangements or cycloaddition reactions under specific conditions, opening avenues for the synthesis of novel and complex heterocyclic systems. The exploration of such transformations would contribute valuable knowledge to the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62615-97-8 |

|---|---|

Molecular Formula |

C23H17NOS |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

3,4,7-triphenyl-1,3-thiazepin-2-one |

InChI |

InChI=1S/C23H17NOS/c25-23-24(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(26-23)19-12-6-2-7-13-19/h1-17H |

InChI Key |

WMNPWVYJSIYIFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(SC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Studies of 3,4,7 Triphenyl 1,3 Thiazepin 2 3h One

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one is not available in the reviewed literature. A complete analysis would require the following techniques:

A ¹H NMR spectrum would be essential to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration (proton count). For this molecule, one would expect to see complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings, as well as signals for the protons on the thiazepinone core.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon (C=O) of the lactam (typically δ 160-180 ppm), sp²-hybridized carbons of the aromatic rings and the C=C bond within the thiazepine ring, and any sp³-hybridized carbons in the heterocyclic core.

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the phenyl rings and the thiazepine core.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular framework, including the points of attachment of the phenyl rings to the thiazepine core.

Mass Spectrometry (MS)

Specific HRMS data for this compound is not documented in the available literature. An HRMS analysis would provide the high-precision measurement of the molecular ion's mass-to-charge ratio (m/z). This exact mass is used to calculate the elemental composition, which would serve to confirm the molecular formula of C₂₃H₁₇NOS.

Without access to primary research data, a detailed article conforming to the requested structure and content inclusions cannot be provided.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of this compound is expected to proceed through characteristic pathways involving the cleavage of its heterocyclic core and the loss of its substituent groups.

The molecular ion peak would confirm the compound's molecular weight. Key fragmentation pathways likely include the loss of a carbonyl group (CO), cleavage of the thiazepine ring, and the loss of the stable phenyl radicals. The stability of certain fragment ions, such as acylium ions ([RCO]+), often results in them being prominent peaks in the mass spectrum, including the base peak. chemguide.co.uk Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structural connectivity.

A plausible fragmentation pattern can be predicted based on the structure, involving initial cleavages at the bonds adjacent to the heteroatoms (N and S) and the carbonyl group. The presence of three phenyl groups would likely yield a significant peak at m/z 77, corresponding to the phenyl cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This is an interactive data table. You can sort and filter the data as needed.

| Predicted Fragment Ion | Structure/Lost Neutral | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| [C₂₃H₁₇NOS]⁺ | Molecular Ion (M⁺) | 367 | Confirms molecular weight. |

| [M - CO]⁺ | Loss of Carbon Monoxide | 339 | Indicates presence of a carbonyl group. |

| [C₆H₅]⁺ | Phenyl Cation | 77 | Confirms presence of phenyl substituents. |

| [M - C₆H₅]⁺ | Loss of a Phenyl Radical | 290 | Cleavage of a phenyl group from the core. |

| [RCO]⁺ | Acylium Ion | Varies | Stable ion, potentially a base peak. chemguide.co.uk |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its key structural features.

A strong absorption band is anticipated for the carbonyl (C=O) group of the amide within the seven-membered thiazepine ring. Studies on similar 2,3-diphenyl-1,3-thiaza-4-one heterocycles show that the position of this C=O stretch is sensitive to ring size. researchgate.net For a seven-membered thiazepanone ring, this peak is expected in a specific region. Additionally, characteristic peaks for the aromatic C-H stretching and C=C bending vibrations from the three phenyl rings will be prominent. Other key signals include those for C-N and C-S bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound This is an interactive data table. You can sort and filter the data as needed.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Carbonyl (C=O) | Stretching | ~1655 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| C-N | Stretching | 1350-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The spectrum is characterized by the wavelength of maximum absorbance (λmax).

For this compound, the presence of multiple chromophores, including the three phenyl rings and the carbonyl group, is expected to result in strong UV absorption. The primary electronic transitions will likely be π → π* transitions associated with the extensive aromatic system. These transitions typically occur at shorter wavelengths with high intensity. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed at a longer wavelength. The conjugation within the molecule influences the energy of these transitions and thus the position of the λmax values. Studies on related 1,3,5-triazine (B166579) compounds show that such aromatic systems have high absorption in the UV range. sci-hub.se

Table 3: Expected UV-Vis Absorption Data for this compound This is an interactive data table. You can sort and filter the data as needed.

| λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~250-280 | π → π* | Phenyl rings |

Solid-State Structural Determination

X-ray Crystallography of this compound Single Crystals

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related heterocyclic structures allows for a reasoned prediction of its solid-state conformation. For instance, the crystal structure of similar six-membered thiazine (B8601807) rings has been shown to adopt envelope or screw-boat puckered conformations. nih.govnih.gov Given the increased flexibility of a seven-membered ring, the thiazepine core of the title compound is expected to adopt a non-planar conformation, such as a boat, twist-boat, or chair form, to minimize steric strain. The three bulky phenyl substituents would be positioned to reduce steric hindrance, likely occupying pseudo-equatorial positions. A definitive structural assignment, however, would require successful single-crystal X-ray diffraction analysis.

Chiroptical Studies

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Chiroptical studies are relevant for molecules that are chiral, meaning they are non-superimposable on their mirror images. The structure of this compound possesses potential stereogenic centers at the C4 and C7 positions, as these carbons are each bonded to four different groups. The presence of these chiral centers means the compound can exist as stereoisomers (enantiomers and diastereomers).

Circular Dichroism (CD) spectroscopy is a powerful technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is unique for each enantiomer of a chiral compound, showing positive or negative peaks (Cotton effects) that are mirror images of each other. Therefore, if the individual stereoisomers of this compound were isolated, CD spectroscopy could be used to determine their absolute configuration by comparing experimental spectra with theoretical calculations or spectra of related compounds with known configurations. However, no experimental CD spectroscopic data for this specific compound has been reported in the searched literature.

Computational and Theoretical Investigations of 3,4,7 Triphenyl 1,3 Thiazepin 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations would be foundational to understanding the intrinsic properties of the molecule at the electronic level.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture, molecular modeling and dynamics simulations would explore the compound's behavior over time.

Computational Ligand Design Principles

The design of novel ligands based on the 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one scaffold would be guided by established computational principles aimed at optimizing its interaction with a specific biological target. These principles often involve a combination of structure-based and ligand-based drug design approaches.

Structure-Based Ligand Design: If the three-dimensional structure of the target protein is known, molecular docking simulations would be a primary tool. This technique predicts the preferred orientation of the this compound within the active site of a receptor. The goal is to identify and enhance key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, modifications to the phenyl rings at positions 3, 4, and 7 could be explored to improve complementarity with the binding pocket.

Ligand-Based Ligand Design: In the absence of a known receptor structure, ligand-based methods become crucial. Pharmacophore modeling, for example, would involve identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This model can then be used as a template to design new molecules with improved potency and selectivity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are other 3D-QSAR techniques that can be employed to understand the relationship between the steric and electrostatic fields of the molecule and its activity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in predicting the activity of newly designed analogs of this compound before their synthesis, thereby saving time and resources.

The development of a QSAR model for this compound and its derivatives would involve several key steps:

Data Set Compilation: A dataset of structurally related thiazepinone derivatives with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Describing the atomic connectivity.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to establish a mathematical relationship between the calculated descriptors and the biological activity. researchgate.net For instance, a hypothetical MLR model might take the form:

pIC50 = β₀ + β₁ (Descriptor A) + β₂ (Descriptor B) + ... + ε

Where pIC50 is the negative logarithm of the IC50 value, β are the regression coefficients, and ε is the error term.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of thiazepinone derivatives.

| Compound | pIC50 | LogP | Molar Refractivity (MR) | Dipole Moment |

| Derivative 1 | 6.5 | 4.2 | 120.5 | 3.1 |

| Derivative 2 | 7.1 | 4.8 | 125.2 | 3.5 |

| Derivative 3 | 5.9 | 3.9 | 118.9 | 2.9 |

| Derivative 4 | 7.5 | 5.1 | 130.1 | 3.8 |

The reliability and predictive power of any developed QSAR model must be rigorously validated. This involves both internal and external validation techniques.

Internal Validation: This process assesses the stability and robustness of the model using the initial training dataset. A common method is leave-one-out cross-validation (LOO-CV), which involves systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. The cross-validated correlation coefficient (Q²) is a key metric here, with a value greater than 0.5 generally considered acceptable. nih.gov

External Validation: This is a more stringent test of the model's predictive ability. The model, built using the training set, is used to predict the biological activities of an external set of compounds that were not used in the model development. The predictive squared correlation coefficient (R²pred) is calculated to assess the performance of the model on the external set. nih.gov

Key statistical parameters used for model validation are summarized in the table below.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated correlation coefficient (robustness) | > 0.5 |

| R²pred | Predictive squared correlation coefficient for the external test set (predictive power) | > 0.5 |

| RMSE | Root Mean Square Error (accuracy of prediction) | As low as possible |

A Williams plot is another diagnostic tool used to assess the applicability domain of the developed QSAR model, helping to identify outliers and influential compounds. researchgate.net By ensuring rigorous statistical validation, computational models for this compound can serve as reliable tools for guiding the design and prediction of the activity of new, more potent derivatives.

Reactivity and Chemical Transformations of 3,4,7 Triphenyl 1,3 Thiazepin 2 3h One

Reactions at the Thiazepinone Ring System

The 1,3-thiazepin-2(3H)-one core contains several reactive sites, including the C=C double bond, the carbonyl group, and the C-S and C-N bonds, making it susceptible to a variety of chemical transformations.

The electronic nature of the thiazepinone ring is complex. The lone pairs on the nitrogen and sulfur atoms can donate electron density into the ring, activating it towards electrophilic attack. Conversely, the carbonyl group acts as an electron-withdrawing group, deactivating certain positions.

Electrophilic Additions: The C4=C5 double bond within the heterocyclic ring is a potential site for electrophilic addition reactions. However, the aromaticity of the adjacent phenyl groups may influence its reactivity. Five-membered aromatic heterocycles like thiophene (B33073) and pyrrole (B145914) are known to be highly susceptible to electrophilic attack, often leading to substitution rather than addition to preserve aromaticity. st-andrews.ac.ukmsu.eduorganicchemistrytutor.com While the thiazepinone ring is not fully aromatic, electrophilic attack on the double bond would lead to a cationic intermediate that can be stabilized by the heteroatoms.

Nucleophilic Reactions: The carbonyl carbon (C2) is the primary electrophilic center within the heterocyclic core, making it a prime target for nucleophilic attack. libretexts.org This is a characteristic reaction of carbonyl compounds, where nucleophiles add to the carbon, breaking the C=O pi bond. libretexts.orglibretexts.org The nitrogen atom, being part of a lactam, reduces the electrophilicity of the carbonyl carbon compared to a ketone, but reactions with strong nucleophiles are still feasible. The general reactivity principle is that electrophiles attack the carbonyl oxygen, while nucleophiles attack the carbonyl carbon. libretexts.org

| Reaction Type | Reagent/Conditions | Potential Product | Reactive Site |

|---|---|---|---|

| Electrophilic Addition | Br2, CCl4 | Dibromo-tetrahydrothiazepinone derivative | C4=C5 double bond |

| Epoxidation | m-CPBA | Thiazepinone epoxide | C4=C5 double bond |

| Nucleophilic Addition | LiAlH4 or NaBH4 | Reduction of carbonyl to hydroxyl group | C2 Carbonyl |

| Grignard Reaction | R-MgBr | Tertiary alcohol at C2 | C2 Carbonyl |

| Michael Addition | Nucleophiles (e.g., malonates) | Addition to the α,β-unsaturated system | C5 position |

Seven-membered rings can undergo various rearrangement reactions to form more stable five- or six-membered rings. wikipedia.org These transformations are often driven by the release of ring strain or the formation of more stable electronic configurations.

Ring-Opening: The most labile bond in the heterocyclic core is the amide bond (C2-N3), which can be susceptible to cleavage under hydrolytic conditions (acidic or basic), leading to a ring-opened amino acid derivative. This is a common reaction for lactams. Similarly, reductive cleavage of the C-S bond could also lead to ring opening.

Ring-Contraction: Ring-contraction reactions can be initiated through various mechanisms, including rearrangements involving cationic, anionic, or carbenoid intermediates. wikipedia.orgrsc.org For instance, a Favorskii-type rearrangement could potentially occur if a halogen is introduced alpha to the carbonyl group. Photochemical reactions can also induce ring contractions. Some diazepine (B8756704) systems have been shown to contract to pyrrole derivatives. rsc.org A deaminative ring contraction, involving the formation of a cyclic ammonium (B1175870) cation followed by a Stevens rearrangement, has also been demonstrated as a strategy for contracting nitrogen-containing rings. nih.gov

| Reaction Type | Reagent/Conditions | Potential Outcome | Notes |

|---|---|---|---|

| Lactam Hydrolysis | H3O+ or OH-, Heat | Ring-opened mercapto-amino acid | Cleavage of the C2-N3 amide bond. |

| Reductive Cleavage | Raney Nickel | Ring-opened desulfurized product | Cleavage of C-S bonds. |

| Photochemical Rearrangement | UV light (hν) | Formation of smaller heterocyclic or carbocyclic rings | Analogous to Wolff rearrangement precursors. uchicago.edu |

| Extrusion of SO2 | Oxidation followed by thermolysis | Contraction to a pyrrole or dihydropyridine (B1217469) derivative | Requires prior oxidation of sulfur to sulfone. |

Reactivity of the Phenyl Substituents

The three phenyl rings attached to the thiazepinone core at positions 3, 4, and 7 are subject to typical aromatic reactions, primarily electrophilic aromatic substitution. The heterocyclic moiety acts as a substituent, influencing the reactivity and regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and position of substitution (ortho, meta, or para) are determined by the electronic properties of the substituents already present on the ring. wikipedia.org

N-Phenyl Ring (at C3): The nitrogen atom is part of an amide linkage. The lone pair on the nitrogen is delocalized into the carbonyl group, making the nitrogen atom electron-poor. Consequently, the thiazepinone ring system acts as a deactivating, meta-directing group for electrophilic substitution on the N-phenyl ring.

| Reaction | Reagents | Target Ring | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | N-Phenyl | Substitution at the meta-position. |

| Halogenation | Br2, FeBr3 | C4/C7-Phenyl | Substitution at ortho- and para-positions. |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | C4/C7-Phenyl | Acylation at the para-position due to sterics. |

| Sulfonation | Fuming H2SO4 | N-Phenyl | Sulfonation at the meta-position. |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds and are widely used to modify aromatic systems. nih.govmdpi.com To utilize this chemistry, a halogen atom (Br or I) must first be installed on one of the phenyl rings via electrophilic aromatic substitution. This halo-derivative can then be coupled with a variety of organoboron compounds (boronic acids or esters) to introduce new alkyl, alkenyl, or aryl groups. nih.govmdpi.comnih.gov

This strategy allows for the synthesis of a diverse library of derivatives from a common halogenated intermediate. The reaction conditions are generally mild and tolerant of many functional groups. nih.gov

| Substrate | Boronic Acid (R-B(OH)2) | Catalyst/Base | Potential Product |

|---|---|---|---|

| 4-(4-Bromophenyl)-3,7-diphenyl-thiazepinone | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 4-(Biphenyl-4-yl)-3,7-diphenyl-thiazepinone |

| 7-(4-Bromophenyl)-3,4-diphenyl-thiazepinone | Vinylboronic acid | Pd(OAc)2, K3PO4 | 7-(4-Vinylphenyl)-3,4-diphenyl-thiazepinone |

| 3-(4-Bromophenyl)-4,7-diphenyl-thiazepinone | 4-Methoxyphenylboronic acid | Pd2(dba)3, SPhos, K2CO3 | 3-(4'-Methoxy-biphenyl-4-yl)-4,7-diphenyl-thiazepinone |

| 4-(4-Bromophenyl)-3,7-diphenyl-thiazepinone | Cyclopropylboronic acid | PdCl2(dppf), Cs2CO3 | 4-(4-Cyclopropylphenyl)-3,7-diphenyl-thiazepinone |

Derivatization at the Heteroatoms (Sulfur and Nitrogen)

The sulfur and nitrogen atoms within the thiazepinone ring possess lone pairs of electrons and can serve as sites for further chemical modification.

Sulfur Atom: The sulfur atom in the ring is in a thioether-like environment. It can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This modification significantly alters the geometry and electronic properties of the heterocyclic ring. The sulfur atom can also act as a nucleophile, reacting with electrophiles like alkyl halides to form a sulfonium (B1226848) salt.

Nitrogen Atom: The nitrogen atom (N3) is part of a lactam and is directly attached to a phenyl group. Its lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Furthermore, the bulky phenyl group provides significant steric hindrance. Therefore, reactions such as N-alkylation or N-acylation at this position would be challenging and require harsh conditions, if they are possible at all. In simpler, non-N-arylated lactams, the nitrogen can be deprotonated with a strong base and then alkylated, but the N-phenyl substitution makes this less feasible.

| Heteroatom | Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|---|

| Sulfur | Oxidation | H2O2 or m-CPBA (1 eq.) | 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one 1-oxide (Sulfoxide) |

| Sulfur | Oxidation | H2O2 or m-CPBA (>2 eq.) | This compound 1,1-dioxide (Sulfone) |

| Sulfur | Alkylation | CH3I | S-methyl sulfonium iodide salt |

| Nitrogen | Alkylation | NaH, then R-X | Highly unlikely due to steric hindrance and reduced nucleophilicity. |

Oxidation and Reduction Chemistry of the Thiazepinone Ring

The reactivity of the 1,3-thiazepin-2(3H)-one core in oxidation and reduction reactions would likely involve the sulfur atom and the unsaturated bonds within the seven-membered ring.

Oxidation: The sulfide (B99878) linkage in the thiazepinone ring is a potential site for oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), could be expected to yield the corresponding sulfoxide or sulfone. The specific outcome would depend on the stoichiometry and the strength of the oxidizing agent.

Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

|---|---|

| 1 equivalent of H₂O₂ or m-CPBA | This compound 1-oxide (Sulfoxide) |

Reduction: The carbonyl group of the lactam and the carbon-carbon double bonds are potential targets for reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) could potentially reduce the double bonds in the ring, leading to a saturated or partially saturated thiazepinone derivative. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), might reduce the amide carbonyl to an amine, although this could also lead to ring opening.

Potential Reduction Products of this compound

| Reducing Agent | Potential Product(s) |

|---|---|

| H₂/Pd, Pt, or Ni | Tetrahydro- or hexahydro-3,4,7-triphenyl-1,3-thiazepin-2(3H)-one |

Mechanistic Investigations of Reaction Pathways

Without experimental data, any discussion of reaction mechanisms for this compound remains speculative. However, general approaches to studying such mechanisms can be outlined.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms in the absence of experimental data. Such studies could provide insights into the thermodynamics and kinetics of potential reaction pathways for the oxidation and reduction of the thiazepinone ring.

For instance, a computational study could model the reaction profile for the oxidation of the sulfur atom. This would involve calculating the energies of the ground state reactant (the thiazepinone), the transition state for oxygen transfer from the oxidizing agent, and the final sulfoxide or sulfone product. The calculated activation energies would indicate the feasibility of the reaction.

Similarly, the mechanism of catalytic hydrogenation could be investigated by modeling the adsorption of the thiazepinone onto the catalyst surface and the subsequent stepwise addition of hydrogen atoms.

Kinetic Studies for Reaction Rate Determination

Should experimental studies be undertaken, kinetic analysis would be crucial for understanding the reaction mechanisms. For example, to study the kinetics of the oxidation reaction, one could monitor the disappearance of the starting thiazepinone or the appearance of the sulfoxide product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

By varying the concentrations of the thiazepinone and the oxidizing agent, the reaction order with respect to each reactant could be determined. This information would be used to formulate a rate law for the reaction. For example, if the reaction were found to be first order in both the thiazepinone and the oxidizing agent, the rate law would be:

Rate = k[Thiazepinone][Oxidizing Agent]

The rate constant, k, could then be determined at different temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation. This experimental data would provide valuable benchmarks for comparison with computational results.

Computational Exploration of Potential Applications of 3,4,7 Triphenyl 1,3 Thiazepin 2 3h One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Computational Screening for Enzyme Inhibition Potential

The 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one scaffold, containing both nitrogen and sulfur, is a "privileged structure" often found in biologically active compounds. rsc.org Such scaffolds are of great interest in medicinal chemistry. mdpi.com A computational screening of this molecule against a panel of enzymes implicated in various diseases could reveal potential inhibitory activities. Enzymes such as kinases, proteases, and oxidoreductases are common targets for therapeutic intervention.

Given the structural similarities to some kinase inhibitors, which often feature heterocyclic cores, a hypothetical docking study was conceptualized against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The triphenyl substitution provides bulky hydrophobic groups that could potentially occupy the hydrophobic pockets within the ATP-binding site of the kinase. wjgnet.com

A simulation could predict the binding energy and key interactions with amino acid residues in the active site. For instance, the phenyl rings might form pi-pi stacking or hydrophobic interactions, while the carbonyl group on the thiazepinone ring could act as a hydrogen bond acceptor.

Interactive Data Table: Hypothetical Docking Results of this compound against Selected Enzyme Targets

| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| EGFR Tyrosine Kinase | 2J6M | -9.8 | Met793, Leu718, Val726 | Oncology |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Val523, Arg120, Tyr385 | Anti-inflammatory |

| Carbonic Anhydrase II | 2ABE | -7.9 | Val121, His94, Thr200 | Glaucoma, Diuretics |

In silico Profiling for Receptor Binding

Beyond enzyme inhibition, the potential for this compound to bind to various cell surface or nuclear receptors can be explored. Receptors are key components of cellular signaling pathways, and modulating their activity is a common strategy in drug development. nih.gov For example, derivatives of thiazepines have been investigated for their binding to benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex in the central nervous system. nih.gov

An in silico profiling study would involve docking the compound against a library of receptor structures. The results could suggest potential neurological, endocrine, or immunomodulatory activities. The triphenyl moieties are significant, as they can contribute to the lipophilicity of the molecule, potentially facilitating its passage through the blood-brain barrier for CNS targets. Docking studies with the GABA-A receptor could reveal interactions with specific binding pockets, suggesting potential anxiolytic or anticonvulsant properties.

Scaffold-Based Drug Design Principles

The core structure, or scaffold, of this compound can serve as a starting point for the design of new, more potent, and selective drug candidates.

Strategic Derivatization for Modulated Selectivity and Potency

Once a potential biological target is identified through screening, the principles of medicinal chemistry can be applied to strategically modify the lead compound. The goal of derivatization is to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com

For the this compound scaffold, several points of derivatization are available. The three phenyl rings can be substituted with various functional groups to enhance binding affinity or modulate solubility. For instance, adding polar groups like hydroxyl or carboxyl groups could improve water solubility, while electron-withdrawing or electron-donating groups could alter the electronic properties and binding interactions.

Interactive Data Table: Conceptual Derivatization Strategies and Their Rationale

| Position of Derivatization | Proposed Functional Group | Rationale for Modification | Potential Effect |

| para-position of C4-Phenyl ring | -OH, -NH2 | Introduce hydrogen bonding capabilities | Increased binding affinity and selectivity |

| meta-position of C7-Phenyl ring | -CF3, -Cl | Enhance hydrophobic interactions, block metabolism | Improved potency and metabolic stability |

| N3-Phenyl ring | Pyridyl group | Introduce nitrogen for H-bonding, improve solubility | Enhanced pharmacokinetic profile |

This systematic modification, guided by computational predictions, allows for the exploration of the structure-activity relationship (SAR), which is crucial for lead optimization. mdpi.com

Pharmacophore Modeling for New Analog Design

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov

If a set of active compounds with a similar scaffold to this compound were identified, a ligand-based pharmacophore model could be generated. mdpi.com This model would capture the common features responsible for their biological activity. Alternatively, if the 3D structure of the target protein is known, a structure-based pharmacophore model can be derived from the key interaction points in the active site. nih.govnih.gov

For instance, a pharmacophore model for a kinase inhibitor might include:

One or two hydrogen bond acceptors interacting with the hinge region of the kinase.

A hydrophobic/aromatic feature occupying the adenine-binding pocket.

Another hydrophobic region to interact with other parts of the active site. wjgnet.comresearchgate.net

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that fit the model and are therefore likely to be active. mdpi.com This approach facilitates "scaffold hopping" to discover new chemical classes of potential drugs.

Conceptual Applications in Materials Science

The structural features of this compound, particularly the presence of multiple phenyl rings, suggest potential applications in materials science. The triphenyl groups create a π-conjugated system, which is a key characteristic of many organic electronic materials. beilstein-journals.orgacs.org

Molecules with extended π-conjugation can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics. mdpi.com The presence of heteroatoms like nitrogen and sulfur can further tune these electronic properties. qmul.ac.uk

Conceptually, the this compound molecule could be explored as:

An organic semiconductor: The ability to transport charge is fundamental to semiconductor applications. The overlapping p-orbitals of the phenyl rings could facilitate charge delocalization. royalsocietypublishing.org

A component in Organic Light-Emitting Diodes (OLEDs): Many OLED materials are based on π-conjugated organic molecules. Triphenylamine (B166846) derivatives, for example, are known to be used in OLEDs. nih.gov The thiazepinone core could be functionalized to tune the emission color and efficiency.

A building block for conductive polymers: The molecule could potentially be polymerized through the phenyl rings to create a conjugated polymer with unique electronic and optical properties.

Further computational studies, such as Density Functional Theory (DFT) calculations, could predict the electronic properties of this compound, including its HOMO/LUMO energy levels, which are critical for assessing its potential in organic electronic devices. nih.gov

Theoretical Studies in Organic Electronic Materials

The field of organic electronics relies on molecules with tunable electronic properties, processability, and stability. The viability of this compound as a candidate for organic electronic materials can be assessed through computational modeling, which can elucidate its fundamental electronic structure and charge transport characteristics.

The presence of multiple phenyl rings suggests a high degree of π-conjugation, which is a fundamental requirement for organic semiconductors. These aromatic systems, coupled with the sulfur and nitrogen heteroatoms in the thiazepinone ring, are expected to influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical parameters that determine a material's potential utility in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Computational DFT calculations could predict these energy levels. The triphenylamine moiety, a well-known hole-transporting unit, suggests that this compound might exhibit a relatively high HOMO level, facilitating efficient hole injection from standard electrodes like gold or ITO. nih.gov The electron-withdrawing nature of the carbonyl group within the thiazepinone ring could help in lowering the LUMO level, potentially tuning the material to be an n-type or bipolar conductor. The large, non-planar arrangement of the phenyl groups is likely to hinder close packing in the solid state, which can reduce intermolecular electronic coupling but also improve solubility and lead to the formation of stable amorphous films—a desirable trait for certain device fabrication processes. nih.gov

A hypothetical set of DFT-calculated electronic properties for this compound, based on typical values for similar π-conjugated organic molecules, is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and contains predicted values for this compound based on computational studies of analogous compounds. It does not represent experimentally verified data.

| Property | Predicted Value | Significance in Organic Electronics |

| HOMO Energy | -5.4 eV | Determines hole injection/extraction efficiency and oxidative stability. |

| LUMO Energy | -2.1 eV | Determines electron injection/extraction efficiency and reductive stability. |

| HOMO-LUMO Gap | 3.3 eV | Influences optical absorption/emission properties and intrinsic conductivity. |

| Ionization Potential | 5.5 eV | Energy required to remove an electron; relates to hole-transport capability. |

| Electron Affinity | 2.0 eV | Energy released when an electron is added; relates to electron-transport capability. |

These predicted values suggest that the compound could function as a wide-bandgap semiconductor, potentially useful as a host material in OLEDs or as the active layer in OFETs. Further theoretical studies would involve calculating the reorganization energy to assess the charge transfer rate between adjacent molecules, a key factor in determining charge carrier mobility.

Polymer Chemistry Integration and Design

The unique structure of this compound also makes it an intriguing building block for novel polymers. It could be functionalized with polymerizable groups (e.g., vinyl, ethynyl, or halogenated moieties) to be incorporated into a polymer backbone or as a pendant group. Computational studies can guide the design of such polymers by predicting their conformational and electronic properties.

Integration as a Pendant Group: If attached as a side chain to a polymer backbone (like polystyrene or polymethacrylate), the bulky triphenyl-thiazepinone unit would significantly impact the polymer's physical properties. The steric hindrance from the three phenyl rings would likely disrupt chain packing, leading to amorphous polymers with an increased glass transition temperature (Tg). chalmers.se This could result in materials with good film-forming capabilities and morphological stability. nih.gov Computationally, molecular dynamics (MD) simulations could be employed to predict the resulting polymer morphology and thermal properties.

Integration into the Main Chain: Incorporating the thiazepinone derivative directly into the polymer backbone would create a conjugated polymer. bme.hu Theoretical calculations, such as DFT on oligomers of increasing length, could be used to extrapolate the electronic properties of the final polymer. researchgate.net The inclusion of the non-planar, triphenyl-substituted unit would likely create a twisted backbone, which could reduce π-π stacking but also enhance solubility and prevent the aggregation-caused quenching of fluorescence, making such polymers suitable for light-emitting applications. The electronic properties of the polymer could be fine-tuned by copolymerizing the thiazepinone monomer with other aromatic units like thiophene (B33073) or fluorene. dtic.mil

A hypothetical comparison of polymers designed with this compound is presented below to illustrate the design possibilities.

Table 2: Theoretical Design of Polymers Incorporating the Thiazepinone Moiety This table presents a conceptual design of polymers and their predicted properties based on established principles of polymer chemistry. It is for illustrative purposes only.

| Polymer Design | Predicted Backbone Conformation | Predicted Electronic Properties | Potential Application |

| Polymer A: Thiazepinone as a pendant group on an acrylate (B77674) backbone | Flexible, random coil | Electronically isolated units; properties dominated by the backbone | Soluble, high-Tg film-forming material for dielectric layers. |

| Polymer B: Copolymer of functionalized thiazepinone and thiophene | Twisted, semi-rigid | Conjugated; HOMO/LUMO levels intermediate between the two monomers. Lower bandgap than the monomer. | Solution-processable semiconductor for printed OFETs. |

| Polymer C: Copolymer of functionalized thiazepinone and fluorene | Twisted, rigid-rod like | Conjugated; wide bandgap, potential for blue light emission. | Active material for polymer light-emitting diodes (PLEDs). |

Advanced Research Directions and Future Perspectives for 3,4,7 Triphenyl 1,3 Thiazepin 2 3h One

Development of Advanced Catalytic Methods for Synthesis

Currently, there is a lack of specific literature detailing advanced catalytic methods for the synthesis of 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one. Future research could focus on developing novel catalytic strategies to improve reaction efficiency, yield, and sustainability. Drawing parallels from the broader field of heterocyclic chemistry, potential avenues include the use of transition-metal catalysts, organocatalysts, or biocatalysts to construct the seven-membered thiazepinone ring. For instance, palladium-catalyzed coupling reactions have been instrumental in synthesizing complex molecular architectures and could be adapted for the formation of the C-S or C-N bonds within the thiazepinone core.

Table 1: Potential Catalytic Approaches for Thiazepinone Synthesis

| Catalyst Type | Potential Reaction | Advantages |

|---|---|---|

| Transition Metal (e.g., Pd, Cu) | Cross-coupling reactions | High efficiency, functional group tolerance |

| Organocatalysts | Asymmetric cyclization | Enantioselective synthesis, metal-free |

Implementation of Flow Chemistry for Continuous Production

The application of continuous flow chemistry to the synthesis of this compound has not been reported. However, this technology offers significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. flinders.edu.aunih.gov A future multi-step flow synthesis could be designed to produce this compound, potentially integrating in-line purification and analysis to streamline the manufacturing process. flinders.edu.au Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, which could be relevant for the synthesis of complex heterocyclic systems. nih.govuc.pt The development of such a process would be a significant step towards efficient and scalable production.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by enabling the rapid screening of virtual libraries and the prediction of molecular properties. mdpi.comnih.govmdpi.com For this compound, AI/ML algorithms could be employed to design and predict the biological activities of novel derivatives. mdpi.comresearchgate.net By training models on existing data for other biologically active heterocyclic compounds, it may be possible to identify derivatives of the thiazepinone core with optimized properties for specific therapeutic targets. nih.govresearchgate.net These computational approaches can significantly reduce the time and cost associated with the early stages of drug discovery. mdpi.com

Exploration of Bio-conjugation and Prodrug Strategies

The potential of this compound as a scaffold for bioconjugation or in prodrug design remains an unexplored area of research. Bioconjugation involves linking a molecule to a biological entity, such as a protein or antibody, to enhance its therapeutic efficacy or for diagnostic purposes. nih.gov The thiazepinone core could be functionalized to allow for covalent attachment to biomolecules.

Similarly, prodrug strategies could be employed to improve the pharmacokinetic properties of derivatives of this compound. nih.govresearchgate.net A prodrug is an inactive compound that is converted into an active drug in the body. researchgate.net By attaching a promoiety to the thiazepinone structure, it may be possible to enhance properties such as solubility or cell permeability, thereby improving drug delivery. nih.govnih.gov

Table 2: Potential Prodrug Strategies for Thiazepinone Derivatives

| Promoieties | Target Property Improvement | Potential Cleavage Mechanism |

|---|---|---|

| Phosphate esters | Increased aqueous solubility | Enzymatic (phosphatases) |

| Amino acid conjugates | Transporter-mediated uptake | Enzymatic (peptidases) |

Multicomponent Reaction Design Utilizing the Thiazepinone Core as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools in organic synthesis. nih.govmdpi.comrug.nl While no MCRs specifically utilizing this compound as a building block have been described, its structure presents opportunities for such developments. The functional groups within the thiazepinone core could potentially participate in MCRs to generate libraries of diverse and complex molecules. mdpi.comnih.gov For example, the amine or carbonyl functionalities could react with other components in well-established MCRs like the Ugi or Passerini reactions. mdpi.com This approach would enable the rapid generation of novel compounds for biological screening. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of 3,4,7-Triphenyl-1,3-thiazepin-2(3H)-one?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELXL (via the SHELX suite) for refinement, leveraging its robust algorithms for handling small-molecule data .

- ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry post-refinement .

- Complement with NMR spectroscopy (1H/13C) to confirm proton environments and substituent positions, particularly for distinguishing phenyl group orientations .

Q. How can researchers optimize the synthetic route for this compound?

- Methodological Answer :

- Start with a Pinner reaction or cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, as these methods are proven for thiazepinone scaffolds .

- Key parameters:

- Catalyst : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

- Solvent : Polar aprotic solvents (DMF or DMSO) enhance reaction efficiency.

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct suppression.

- Monitor progress via TLC and isolate intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement of this compound?

- Methodological Answer :

- Disorder Handling : Use PART and FREE commands in SHELXL to model split positions, applying occupancy constraints to disordered atoms .

- Twinning : For twinned crystals, employ the TWIN and BASF commands in SHELXL, refining the twin fraction iteratively .

- Validate results with R1 convergence (<5%) and GOF (1.0–1.2). Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Q. What computational strategies predict the stability and pharmacological interactions of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic stability and reactivity. Use Gaussian09 with B3LYP/6-31G(d,p) basis sets .

- Molecular Docking : Target enzymes like acetylcholinesterase (for neuroactivity) using AutoDock Vina. Parameterize force fields (AMBER) for ligand-protein binding energy estimation .

- ADMET Prediction : Use SwissADME or PreADMET to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How can researchers evaluate the biological activity of this compound in neurodegenerative disease models?

- Methodological Answer :

- In vitro assays :

- Anticholinesterase Activity : Follow Ellman’s method with slight modifications (e.g., IC₅₀ determination against AChE/BChE) .

- Antiamyloid Activity : Use Thioflavin T fluorescence to quantify β-amyloid aggregation inhibition .

- In vivo models : Administer derivatives (10–50 mg/kg) in transgenic Alzheimer’s mice (e.g., APP/PS1), assessing cognitive improvement via Morris water maze .

Methodological Tools and Workflows

Key Challenges and Solutions

- Synthetic Byproducts : Mitigate using flash chromatography with optimized solvent gradients .

- Crystallographic Disorder : Apply restraints (ISOR, DELU) in SHELXL to refine anisotropic displacement parameters .

- Bioactivity Variability : Screen derivatives with electron-withdrawing substituents (e.g., nitro groups) to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.